N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide
Description
Properties
CAS No. |
761418-68-2 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C13H11N3OS/c1-8-6-7-18-11(8)12(17)16-13-14-9-4-2-3-5-10(9)15-13/h2-7H,1H3,(H2,14,15,16,17) |
InChI Key |
QMXSYTLADFTOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) typically involves the condensation of o-phenylenediamine with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring . Common reagents used in this synthesis include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide,N-1H-benzimidazol-2-yl-3-methyl-(9CI) involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
The target compound lacks substitution on the benzimidazole’s NH group, which contrasts with analogs such as 5-(1-methyl-1H-benzimidazol-2-yl)-N-[4-(2-phenyldiazenyl)phenyl]-2-thiophenecarboxamide (CAS 622346-26-3, ). The methyl group on the benzimidazole nitrogen in CAS 622346-26-3 may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the unsubstituted NH in the target compound.
Carboxamide Group Modifications
The 3-methylthiophene-2-carboxamide group in the target compound differs from:
- N-[4-(1H-benzimidazol-2-yl)-phenyl]-acetamide (), which has a phenyl acetamide group.
- Benzo[b]thiophene-2-carboxamide derivatives (), where a benzyl linker connects the benzimidazole and carboxamide. The direct attachment in the target compound may reduce conformational flexibility, favoring stronger target binding.
Comparative Physicochemical Properties
Key Observations :
- The absence of bulky substituents (e.g., diazenyl groups in CAS 622346-26-3) may improve solubility and synthetic yield.
Biological Activity
N-(1H-benzimidazol-2-yl)-3-methylthiophene-2-carboxamide is a compound that merges the structural features of benzimidazole and thiophene, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 257.31 g/mol. The compound features a benzimidazole moiety, which is a bicyclic structure formed from benzene and imidazole rings, and a thiophene ring, which contains sulfur. These structural characteristics contribute to its unique reactivity and biological activity.
Biological Activities
Research indicates that compounds containing both benzimidazole and thiophene moieties exhibit significant biological activities , including:
- Antimicrobial Activity : Studies have shown that this compound has promising antimicrobial properties against various bacterial strains.
- Anticancer Activity : The compound has demonstrated the ability to inhibit protein interactions critical for cancer cell proliferation. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, although further studies are needed to elucidate these effects fully.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological macromolecules, inhibiting critical cellular processes such as apoptosis and proliferation. The dual functional groups present in the compound enhance its ability to bind to specific targets within cells .
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of murine metastatic melanoma cell line B16F10 by inducing apoptosis. This suggests potential applications in cancer therapy .
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various benzimidazole derivatives found that this compound exhibited moderate to good activity against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Similar Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1H-benzimidazole | Contains only the benzimidazole moiety | Widely used as an intermediate in organic synthesis |
| 3-Methylthiophene | Contains only the thiophene ring | Exhibits different electronic properties |
| N-(1H-benzimidazol-2-yl)-4-methylthiazole | Contains thiazole instead of thiophene | Shows different biological activities |
| This compound | Dual functional groups (benzimidazole and thiophene) | Unique reactivity and enhanced biological activity |
Q & A
Q. What methods evaluate synergistic effects with clinical agents (e.g., antifungals or chemotherapeutics)?
- Answer :
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI) with amphotericin B or doxorubicin.
- Isobolograms : Plot dose-response curves to classify synergy (FICI <0.5) or antagonism.
- In vivo validation : Use murine xenograft models to test combination therapies (e.g., compound + 5-FU) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
